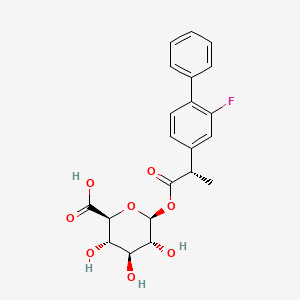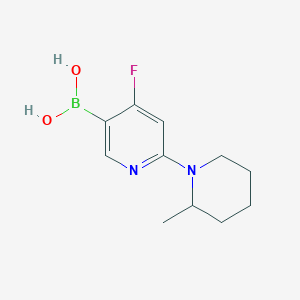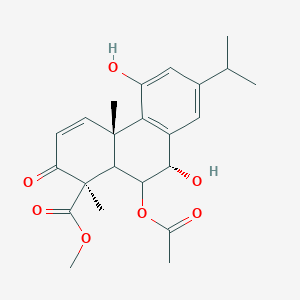
S-Flurbiprofen-acyl-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Flurbiprofen-acyl-b-D-glucuronide: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of flurbiprofen with glucuronic acid, resulting in a glucuronide metabolite. It plays a significant role in the metabolism and excretion of flurbiprofen in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Flurbiprofen-acyl-b-D-glucuronide involves the conjugation of flurbiprofen with glucuronic acid. This reaction typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the flurbiprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to provide the necessary conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-Flurbiprofen-acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of flurbiprofen and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the flurbiprofen moiety, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glucuronide bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: Flurbiprofen and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of flurbiprofen.
Applications De Recherche Scientifique
S-Flurbiprofen-acyl-b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of flurbiprofen in the body.
Drug Development: Investigating the pharmacological properties of flurbiprofen metabolites.
Toxicology: Assessing the safety and potential adverse effects of flurbiprofen and its metabolites.
Biomarker Discovery: Identifying biomarkers for monitoring flurbiprofen metabolism in clinical settings.
Mécanisme D'action
S-Flurbiprofen-acyl-b-D-glucuronide exerts its effects primarily through its parent compound, flurbiprofen. Flurbiprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, flurbiprofen reduces inflammation, pain, and fever. The glucuronide conjugate itself may not have significant pharmacological activity but plays a crucial role in the metabolism and excretion of flurbiprofen .
Comparaison Avec Des Composés Similaires
Ibuprofen-acyl-b-D-glucuronide: A metabolite of ibuprofen, another NSAID.
Ketoprofen-acyl-b-D-glucuronide: A metabolite of ketoprofen, also an NSAID.
Naproxen-acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID.
Uniqueness: S-Flurbiprofen-acyl-b-D-glucuronide is unique due to its specific parent compound, flurbiprofen. While other NSAIDs also form glucuronide metabolites, the pharmacokinetic and pharmacodynamic properties of flurbiprofen and its metabolites may differ from those of other NSAIDs. This uniqueness can influence the drug’s efficacy, safety, and therapeutic applications .
Propriétés
Numéro CAS |
162992-66-7 |
|---|---|
Formule moléculaire |
C21H21FO8 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15-,16-,17+,18-,21-/m0/s1 |
Clé InChI |
PLPQBSOCUVSKTP-IYXYQCAZSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate](/img/structure/B14087606.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087607.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)


![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)


![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)

![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
